Nitrogen trichloride

Vue d'ensemble

Description

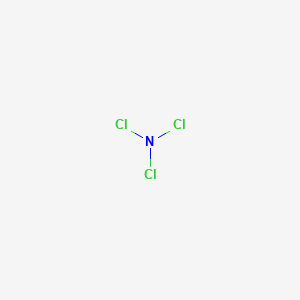

Le trichlorure d'azote, également connu sous le nom de trichloramine, est un composé chimique de formule NCl3. Il s'agit d'un liquide jaune, huileux et explosif qui est le plus souvent rencontré comme produit de réactions chimiques entre des dérivés d'ammoniac et du chlore. Ce composé est responsable de l'odeur distinctive de « chlore » associée aux piscines, où il se forme à partir de l'acide hypochloreux réagissant avec l'ammoniac et d'autres substances azotées dans l'eau .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le trichlorure d'azote est préparé en traitant des sels d'ammonium, tels que le chlorure d'ammonium, avec une source de chlore. Les intermédiaires de cette conversion comprennent la monochloramine (NH2Cl) et la dichloramine (NHCl2). La réaction peut être représentée comme suit : [ \text{NH}4\text{Cl} + 3\text{Cl}_2 \rightarrow \text{NCl}_3 + 3\text{HCl} ]

Méthodes de production industrielle : Dans les milieux industriels, le trichlorure d'azote peut être produit par l'électrolyse de solutions légèrement acides de chlorure d'ammonium. Un courant d'air est passé à travers le mélange pour éliminer le trichlorure d'azote au fur et à mesure de sa formation {_svg_2}.

Types de réactions :

-

Hydrolyse : Le trichlorure d'azote est hydrolysé par l'eau chaude pour libérer de l'ammoniac et de l'acide hypochloreux. [ \text{NCl}3 + 3\text{H}_2\text{O} \rightarrow \text{NH}_3 + 3\text{HOCl} ]

-

Décomposition : Il se décompose de manière explosive pour donner de l'azote gazeux et du chlore gazeux. [ 2\text{NCl}_3 \rightarrow \text{N}_2 + 3\text{Cl}_2 ]

Réactifs et conditions courantes :

Réactifs : Chlore gazeux, sels d'ammonium.

Conditions : Les réactions se produisent généralement à température ambiante, mais le composé est sensible à la chaleur et à la lumière.

Principaux produits :

Hydrolyse : Ammoniac et acide hypochloreux.

Décomposition : Azote gazeux et chlore gazeux.

4. Applications de la recherche scientifique

Le trichlorure d'azote a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé dans l'étude des composés halogéno-azotés et de leur réactivité.

Biologie et médecine : La recherche a exploré ses effets potentiels sur la santé respiratoire, en particulier en relation avec l'asthme chez les enfants exposés à l'eau de piscine chlorée.

5. Mécanisme d'action

Le mécanisme par lequel le trichlorure d'azote exerce ses effets implique sa grande réactivité et sa capacité à libérer du chlore gazeux. Le composé est modérément polaire avec un moment dipolaire de 0,6 D. Le centre d'azote est basique mais beaucoup moins que l'ammoniac. Il est hydrolysé par l'eau chaude pour libérer de l'ammoniac et de l'acide hypochloreux. La décomposition explosive libère de l'azote gazeux et du chlore gazeux {_svg_3}.

Composés similaires :

- Trifluorure d'azote (NF3)

- Tribromure d'azote (NBr3)

- Triiodure d'azote (NI3)

Comparaison :

- Trifluorure d'azote : Contrairement au trichlorure d'azote, le trifluorure d'azote n'est pas explosif et est utilisé dans l'industrie électronique pour nettoyer les surfaces de semi-conducteurs.

- Tribromure d'azote : Semblable au trichlorure d'azote, le tribromure d'azote est également très explosif et sensible aux chocs mécaniques.

- Triiodure d'azote : Ce composé est extrêmement sensible au toucher et peut détoner avec une perturbation minimale, ce qui le rend similaire en explosivité au trichlorure d'azote .

Le trichlorure d'azote se démarque par son utilisation historique dans le blanchiment de la farine et sa formation dans les piscines, ce qui a des implications pour la santé publique .

Applications De Recherche Scientifique

Water Treatment and Disinfection

Chlorination By-product

Nitrogen trichloride is primarily recognized as a by-product of chlorination in water treatment processes. It forms when chlorine reacts with organic nitrogen compounds present in water. Its presence is particularly noted in indoor swimming pools, where it contributes to the air quality issues due to its volatility and respiratory irritant properties .

Health Guidelines

The Australian Drinking Water Guidelines set a health-based guideline value for this compound due to its potential respiratory effects. The toxicity reference value derived for repeated short exposures is approximately mg/m³ . This value is crucial for assessing risks associated with indoor swimming pool environments, where NCl₃ concentrations can exceed recommended levels.

Industrial Applications

Electrolytic Chlorine Production

In industrial settings, this compound is involved in the electrolytic production of chlorine. A study highlighted the dynamic simulation of NCl₃ decomposition during chlorine production, emphasizing the need for efficient control strategies to mitigate risks associated with its instability and explosive potential .

Decomposition Methods

Innovative methods for safely decomposing this compound have been developed. For instance, a thermal decomposition process has been reported that effectively reduces NCl₃ concentrations in chlorinated solutions without producing harmful by-products . This method is particularly relevant for industries utilizing chlorinated compounds.

Health and Safety Concerns

Respiratory Irritant

this compound is recognized as a potent respiratory irritant. Studies have documented cases of occupational asthma among workers in indoor swimming pools due to exposure to airborne chloramines, predominantly NCl₃ . Monitoring air quality in such environments is critical for safeguarding the health of both workers and swimmers.

Toxicity Reference Values

Research has established toxicity reference values based on human and animal studies. The lowest-observed-adverse-effect-level identified was 0.355 mg/m³, which informs health risk assessments for individuals exposed to NCl₃ in indoor environments .

Case Studies

Mécanisme D'action

The mechanism by which nitrogen trichloride exerts its effects involves its high reactivity and ability to release chlorine gas. The compound is moderately polar with a dipole moment of 0.6 D. The nitrogen center is basic but much less so than ammonia. It is hydrolyzed by hot water to release ammonia and hypochlorous acid. The explosive decomposition releases nitrogen gas and chlorine gas .

Comparaison Avec Des Composés Similaires

- Nitrogen trifluoride (NF3)

- Nitrogen tribromide (NBr3)

- Nitrogen triiodide (NI3)

Comparison:

- Nitrogen trifluoride: Unlike nitrogen trichloride, nitrogen trifluoride is not explosive and is used in the electronics industry for cleaning semiconductor surfaces.

- Nitrogen tribromide: Similar to this compound, nitrogen tribromide is also highly explosive and sensitive to mechanical shock.

- Nitrogen triiodide: This compound is extremely sensitive to touch and can detonate with minimal disturbance, making it similar in explosiveness to this compound .

This compound stands out due to its historical use in flour bleaching and its formation in swimming pools, which has implications for public health .

Activité Biologique

Nitrogen trichloride (NCl₃) is a chemical compound formed by the reaction of chlorine with ammonia. It is primarily known for its use in water treatment and as a disinfectant, particularly in swimming pools. However, its biological activity has raised concerns, especially regarding its effects on human health and the environment. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by empirical data, case studies, and relevant research findings.

This compound is a pale yellow gas with a pungent odor, highly soluble in water. Its molecular structure consists of one nitrogen atom bonded to three chlorine atoms. The compound is known for its reactivity and potential toxicity, particularly in indoor environments where it can accumulate.

| Property | Value |

|---|---|

| Molecular Formula | NCl₃ |

| Molecular Weight | 120.37 g/mol |

| Density | 1.62 g/L (at 0°C) |

| Boiling Point | -5.5 °C |

| Solubility in Water | High |

Respiratory Effects

A significant body of research has focused on the respiratory effects of this compound exposure, particularly among lifeguards working in indoor swimming pools. A study involving 334 lifeguards assessed the correlation between NCl₃ exposure levels and respiratory symptoms.

- Findings : The study found that higher concentrations of NCl₃ were linked to irritant symptoms affecting the eyes, nose, and throat. Notably, women exhibited a higher prevalence of bronchial responsiveness compared to men .

Toxicological Studies

Further investigations into the toxicological effects of this compound have revealed its impact on proteins and cellular structures:

- Protein Interaction : Research indicated that this compound can modify proteins containing methionine, rendering them toxic to certain animal models. This suggests that NCl₃ may disrupt normal cellular functions by altering protein structures .

Case Study 1: Lifeguard Health Assessment

In a comprehensive health assessment of lifeguards exposed to this compound, researchers recorded respiratory symptoms and conducted pulmonary function tests. The results indicated a significant correlation between exposure levels and acute respiratory symptoms but did not establish a direct link to chronic bronchial hyperresponsiveness .

Case Study 2: Industrial Exposure

An investigation into industrial workers exposed to this compound during manufacturing processes highlighted potential risks associated with prolonged exposure. Symptoms included dizziness, headaches, and respiratory distress, emphasizing the need for stringent occupational safety measures .

Environmental Impact

This compound's volatility and stability in indoor environments raise concerns regarding air quality and public health. Its ability to form from chlorinated disinfectants used in swimming pools can lead to accumulation in poorly ventilated spaces.

Table 2: Summary of Environmental Studies on this compound

Propriétés

InChI |

InChI=1S/Cl3N/c1-4(2)3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKBHWEUPXBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NCl3, Cl3N | |

| Record name | nitrogen trichloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_trichloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074938 | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow oily liquid with pungent odor. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

71 °C, 160 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water, Insoluble in cold water; decomposes in hot water, Soluble in carbon disulfide, benzene, carbon tetrachloride, Soluble in trichloromethane, Soluble in phosphorus trichloride | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.653 g/cu cm | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1 kPa at -25 °C (ext); 10 kPa at 13.2 °C; 100 kPa at 70.6 °C, 150 mm Hg at 20 °C, 19.95 kPa | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow, oily liquid; explodes, Yellowish oil or rhombic crystals, Yellow, thick, oily liquid | |

CAS No. |

10025-85-1 | |

| Record name | Nitrogen trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen trichloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen trichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA681HRW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °C, -40 °F | |

| Record name | Nitrogen chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen chloride (NCl3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN TRICHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/502 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.